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Compound of Interest

3-Bromo-5-(1,1-
Compound Name: _ o
difluoroethyl)pyridine

Cat. No.: B3032117

In the landscape of contemporary drug discovery and materials science, the strategic
incorporation of fluorine and the use of versatile heterocyclic scaffolds are paramount. 3-
Bromo-5-(1,1-difluoroethyl)pyridine has emerged as a significant building block, embodying
the convergence of these critical design elements. This guide offers a detailed examination of
its chemical properties, reactivity, and applications, providing researchers and drug
development professionals with the technical insights necessary to leverage its unique
characteristics.

The molecule's structure is a deliberate combination of three key functional components:

o A Pyridine Core: A foundational six-membered nitrogen-containing heterocycle, prevalent in
a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and serve
as a bioisostere for other aromatic systems.[1]

o A Bromine Handle: Positioned at the 3-position, the bromine atom serves as a highly
effective and versatile reactive site. It is an excellent leaving group, making the molecule an
ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, which
are fundamental to modern organic synthesis.[2][3]

o A1,1-Difluoroethyl Moiety: This geminal difluoro group imparts profound effects on the
molecule's electronic and pharmacokinetic properties. The strong electron-withdrawing
nature of the fluorine atoms modulates the reactivity of the pyridine ring and can enhance
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metabolic stability, lipophilicity, and binding affinity when incorporated into larger drug

candidates.[2]

This guide will deconstruct the physicochemical properties, spectral signatures, and synthetic

utility of 3-Bromo-5-(1,1-difluoroethyl)pyridine, providing a comprehensive resource for its

application in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of 3-Bromo-5-(1,1-difluoroethyl)pyridine are summarized below.

These data are critical for reaction planning, purification, and characterization.

Care Properties

Property Value Source(s)
CAS Number 1108724-32-8 [4][5]
Molecular Formula C7HeBrFz2N [41[6]
Molecular Weight 222.03 g/mol [41[5]

MDL Number MFCD18254770 [4]
SMILES CC(C1=CC(=CN=C1)Br)(F)F [4][6]
InChiKey WHDYQJPECGZSLP- 6]

UHFFFAOYSA-N

Storage Inert atmosphere, 2-8°C

[4]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-5-(1,1-

difluoroethyl)pyridine. While specific spectra are proprietary to chemical suppliers, the

expected characteristics can be inferred.

e IH NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons on the pyridine ring and the methyl protons of the difluoroethyl group.

The chemical shifts and coupling patterns of the aromatic protons provide definitive

information about the substitution pattern.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-halogenated-pyridines-in-modern-drug-discovery
https://www.benchchem.com/product/b3032117?utm_src=pdf-body
https://www.benchchem.com/product/b3032117?utm_src=pdf-body
https://www.bldpharm.com/products/1108724-32-8.html
https://www.chemscene.com/1108724-32-8.html
https://www.bldpharm.com/products/1108724-32-8.html
https://pubchemlite.lcsb.uni.lu/e/compound/68669965
https://www.bldpharm.com/products/1108724-32-8.html
https://www.chemscene.com/1108724-32-8.html
https://www.bldpharm.com/products/1108724-32-8.html
https://www.bldpharm.com/products/1108724-32-8.html
https://pubchemlite.lcsb.uni.lu/e/compound/68669965
https://pubchemlite.lcsb.uni.lu/e/compound/68669965
https://www.bldpharm.com/products/1108724-32-8.html
https://www.benchchem.com/product/b3032117?utm_src=pdf-body
https://www.benchchem.com/product/b3032117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: The carbon NMR would display signals for the five unique carbon atoms of the
pyridine ring and the two carbons of the difluoroethyl substituent. The carbon attached to the
fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

o Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak
corresponding to the molecular weight, with a characteristic isotopic pattern for bromine
(approximately equal intensity for M and M+2 peaks).

« Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands
for C-F bonds, C=N and C=C stretching of the pyridine ring, and C-H bonds.

Vendors like ChemicalBook and BLD Pharm provide access to experimental spectra, including
IH NMR, IR, and MS, for verification purposes.[4][7]

Synthesis and Reactivity: A Chemist's Perspective

The utility of 3-Bromo-5-(1,1-difluoroethyl)pyridine lies in its predictable and versatile
reactivity, which is governed by the interplay of its functional groups.

Synthetic Pathways

While specific, detailed synthetic procedures for this exact compound are proprietary, the
synthesis of substituted pyridines is well-established. A plausible general approach involves the
difluoromethylation or difluoroethylation of a pre-functionalized pyridine ring. For instance,
methods using reagents like ethyl bromodifluoroacetate can achieve N-difluoromethylation of
pyridines, which can be extended to C-functionalization under appropriate conditions.[8]

The following workflow illustrates a generalized concept for creating functionalized pyridines.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.bldpharm.com/products/1108724-32-8.html
https://www.chemicalbook.com/SpectrumEN_1108724-32-8_HNMR.htm
https://www.benchchem.com/product/b3032117?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9056270/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Precursor Synthesis

Pyridine Derivative
(e.g., 3-Bromopyridine)

Activation
Functionalization
Activated Intermediate Difluoroethylating
Reagent

;

Introduction of
-CF2CH3 Group

Workup &
Purification

Final Broduct

3-Bromo-5-(1,1-difluoroethyl)pyridine

Click to download full resolution via product page

Caption: Generalized synthetic workflow for functionalized pyridines.

Core Reactivity

The reactivity of the molecule is centered on the electron-deficient nature of the pyridine ring
and the presence of the bromine atom. The difluoroethyl group acts as a strong electron-
withdrawing group, further deactivating the ring towards electrophilic substitution but activating
it for nucleophilic attack.

The primary modes of reactivity are:
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e Cross-Coupling Reactions: The C-Br bond is the most reactive site for synthetic
transformations. It readily participates in palladium-catalyzed reactions such as Suzuki,
Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new C-C, C-N,
and C-O bonds. This is the most powerful application of this building block.[2][3]

e Nucleophilic Aromatic Substitution (SnAr): While less common for bromopyridines compared
to their chloro- or fluoro-analogs, the positions ortho and para to the nitrogen (C2, C4, C6)
are susceptible to attack by strong nucleophiles, a reactivity pattern enhanced by the
electron-withdrawing substituent.

e N-functionalization: The lone pair of electrons on the pyridine nitrogen allows for reactions
typical of tertiary amines, such as protonation, alkylation, and N-oxide formation.

Caption: Reactivity map of 3-Bromo-5-(1,1-difluoroethyl)pyridine.

Applications in Research and Drug Development

Halogenated and fluorinated pyridines are classified as "privileged scaffolds” in medicinal
chemistry.[1][2] 3-Bromo-5-(1,1-difluoroethyl)pyridine is not typically an active
pharmaceutical ingredient (API) itself but rather a high-value intermediate used in the synthesis
of more complex target molecules.

» Scaffold for Drug Candidates: The pyridine core is present in numerous approved drugs. By
using this building block, medicinal chemists can readily synthesize libraries of novel
compounds for screening. The bromine atom provides a convenient point for diversification,
allowing for the exploration of a wide chemical space around the core scaffold.[3]

e Modulation of Pharmacokinetic Properties: The introduction of the difluoroethyl group is a
strategic move to fine-tune the properties of a lead compound. Fluorine can block sites of
metabolism, thereby increasing a drug's half-life. It also modulates lipophilicity (logP), which
affects absorption, distribution, metabolism, and excretion (ADME) properties.[2]

» Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring,
offering improved solubility and a potential hydrogen bond acceptor site (the nitrogen atom)
to enhance target binding.[1]
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Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed
when handling 3-Bromo-5-(1,1-difluoroethyl)pyridine. While a specific Safety Data Sheet
(SDS) for this exact compound should always be consulted, general hazards for
bromopyridines include:

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]

e Irritation: Causes skin irritation and serious eye irritation/damage.[10] May cause respiratory
irritation.[10][11]

» Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal
protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
coat.[10][11]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, often
under an inert atmosphere as recommended.[4][10]

Conclusion

3-Bromo-5-(1,1-difluoroethyl)pyridine stands as a testament to modern molecular design. It
is a highly functionalized building block that provides chemists with a powerful tool for the
efficient synthesis of complex molecules. The strategic placement of a reactive bromine handle
and a property-modulating difluoroethyl group on a biologically relevant pyridine scaffold makes
it an invaluable intermediate in the pursuit of new therapeutics and advanced materials.
Understanding its core chemical properties, reactivity, and safe handling is the first step toward
unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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